Tert-butyl 3-formyl-5-methylbenzylcarbamate
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Overview
Description
Tert-butyl 3-formyl-5-methylbenzylcarbamate is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a methyl group attached to a benzylcarbamate structure. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-formyl-5-methylbenzylcarbamate typically involves the reaction of 3-formyl-5-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-5-methylbenzylcarbamate undergoes various chemical reactions, including:
Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-carboxy-5-methylbenzylcarbamate.
Reduction: 3-hydroxymethyl-5-methylbenzylcarbamate.
Substitution: Various substituted benzylcarbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-formyl-5-methylbenzylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl 3-formyl-5-methylbenzylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The carbamate group can also interact with active sites of enzymes, modulating their function . These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 3-formyl-5-methylbenzylcarbamate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other similar compounds. The formyl group allows for specific chemical modifications and interactions that are not possible with other substituents .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-[(3-formyl-5-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10-5-11(7-12(6-10)9-16)8-15-13(17)18-14(2,3)4/h5-7,9H,8H2,1-4H3,(H,15,17) |
InChI Key |
LGFDXIYTAMJUES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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